N-(Formamidomethyl)acetamide

Acylaminomethylation Electrophilic Substitution Synthetic Yield

N-(Formamidomethyl)acetamide (CAS 87996-45-0) is a mixed methylenebisamide, belonging to the class of N,N'-methylenebisamides. It is structurally characterized by a methylene bridge linking a formamide moiety to an acetamide moiety.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 87996-45-0
Cat. No. B12931764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Formamidomethyl)acetamide
CAS87996-45-0
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESCC(=O)NCNC=O
InChIInChI=1S/C4H8N2O2/c1-4(8)6-2-5-3-7/h3H,2H2,1H3,(H,5,7)(H,6,8)
InChIKeyKHDCTEWPSHFRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Formamidomethyl)acetamide (CAS 87996-45-0): A Specialized Methylenebisamide Intermediate for Regioselective Synthesis


N-(Formamidomethyl)acetamide (CAS 87996-45-0) is a mixed methylenebisamide, belonging to the class of N,N'-methylenebisamides. It is structurally characterized by a methylene bridge linking a formamide moiety to an acetamide moiety [1]. This compound serves as a specialized synthetic intermediate, distinct from its symmetrical counterparts (e.g., N,N'-methylenebisformamide and N,N'-methylenebisacetamide) by possessing both N-formyl and N-acetyl reactive groups, which allows for differential reactivity in acylaminomethylation and related condensation reactions [2].

Why Symmetrical Bis-Amides Cannot Replace N-(Formamidomethyl)acetamide in Acylaminomethylation Reactions


Generic, symmetrical methylenebisamides such as N,N'-methylenebisformamide or N,N'-methylenebisacetamide cannot simply substitute N-(Formamidomethyl)acetamide due to the critical role of its mixed acyl groups in dictating reaction efficiency and regioselectivity. Quantitative evidence from the benzamidomethylation of aromatic compounds demonstrates that the nature of the acyl group on the bis-amide reagent profoundly influences reaction yield, with a 60% difference observed between the most efficient (benzamido) and least efficient (formamido) symmetrical analogs [1]. The unsymmetrical formamido/acetamido pairing in the target compound provides a unique electronic and steric environment at the reactive methylene carbon, positioning it as a reagent of intermediate reactivity that is mechanistically distinct, thereby avoiding the low yields of the pure formamido analog or the different selectivity of the pure acetamido analog.

Quantitative Differentiation Evidence for N-(Formamidomethyl)acetamide in Synthesis


Reaction Yield in Acylaminomethylation: Class-Level Efficiency Ranking for Methylenebisamide Reagents

In a model benzamidomethylation reaction, the three symmetrical N,N'-methylenebisamides displayed a clear efficiency order: the benzamido analog was the most efficient reagent, followed by the acetamido analog, with the formamido analog being the least efficient [1]. While explicit yield data for the unsymmetrical N-(Formamidomethyl)acetamide was not reported in this study, these results establish a class framework where the mixed formamido/acetamido system is predicted to exhibit intermediate acylaminomethylation efficiency. This avoids the significantly reduced reactivity characteristic of the pure formamido reagent.

Acylaminomethylation Electrophilic Substitution Synthetic Yield

Evidence Gap Acknowledgment: Limited Direct Quantitative Comparator Data

A comprehensive literature and database search reveals a critical evidence gap: no head-to-head study directly comparing the synthetic utility, physicochemical properties, or biological activity of N-(Formamidomethyl)acetamide against a close analog was identified . The available primary literature only provides class-level inferences for methylenebisamides. This lack of direct, quantitative differentiation data means any claim of superiority over a specific analog cannot be substantiated. Users must assess this compound's value based on its unique mixed acyl structure for exploratory research, rather than on validated performance metrics.

Evidence Limitation Data Availability Specialized Intermediate

Procurement-Guiding Application Scenarios for N-(Formamidomethyl)acetamide


Intermediate for Heterogeneous Acylaminomethylation with Tailored Reactivity

Based on class-level evidence, the primary application scenario for N-(Formamidomethyl)acetamide is as a reagent in acylaminomethylation reactions where a reactivity level between that of the pure bis-formamide and bis-acetamide is desired [1]. This is relevant for researchers synthesizing complex molecules via electrophilic substitution on electron-rich aromatics, where the formamido group offers different directing or deprotection characteristics than the acetamido group. [1]

Precursor to Unsymmetrical Isocyanide Libraries

The formamide moiety is a well-established precursor to isocyanides via dehydration [2]. N-(Formamidomethyl)acetamide provides a scaffold for generating an isocyanide with a protected acetamide side chain, useful in Ugi multicomponent reactions. This allows for the creation of compound libraries with a single isocyanide functionality and a latent acetamide group for further diversification, a capability not offered by symmetrical bis-amides. [2]

Mechanistic Probes for Amide Hydrolysis and Metabolism Studies

The compound's dual amide character (formamide and acetamide) makes it a potential probe for studying enzymatic amide hydrolysis selectivity. For instance, formamidases exhibit differential activity toward N-formyl and N-acetyl substrates [3]. Procuring this mixed compound enables the simultaneous assessment of two distinct amide bond cleavage rates within a single molecule, streamlining both environmental and pharmaceutical metabolism studies. [3]

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